N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2/c1-30-22-25-12-15(23)18(26-22)20(29)27-21-17(14-9-5-6-10-16(14)31-21)19(28)24-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,24,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQOFUVNDONAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound's structure includes a benzothiophene core and a pyrimidine moiety, which are known to contribute to various biological activities. The presence of functional groups such as benzylcarbamoyl and chloro enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit varying degrees of antimicrobial activity. For instance, compounds with benzothiophene and pyrimidine rings have shown selective antibacterial effects against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds can vary significantly based on structural modifications.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Bacillus subtilis | 15 | Antibacterial |
| Compound B | Candida albicans | 20 | Antifungal |
| Compound C | Escherichia coli | 30 | Antibacterial |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Similar compounds have been tested against various cancer cell lines, showing significant cytotoxicity. For example, benzothiophene derivatives have demonstrated selective toxicity towards breast cancer cells (MCF-7) and prostate cancer cells (PC3), indicating a promising avenue for therapeutic development .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Compound D | MCF-7 | 12 | High cytotoxicity |
| Compound E | PC3 | 18 | Moderate cytotoxicity |
| Compound F | A375 | 15 | Selective toxicity |
Antioxidant Activity
The antioxidant potential of the compound has not been extensively studied; however, related compounds in the same chemical class have shown promising radical scavenging abilities. For instance, compounds containing similar structural motifs have exhibited high DPPH radical scavenging activity, suggesting that this compound may also possess antioxidant properties .
Case Studies
One study explored the structure-activity relationship (SAR) of benzothiophene derivatives and their biological effects. It was found that modifications at specific positions on the benzothiophene ring significantly altered their antibacterial and anticancer activities. For example, introducing electron-donating groups enhanced the antimicrobial potency against Gram-positive bacteria .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide may exhibit anti-inflammatory properties. The compound has been evaluated as a potential inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Case Study
A study demonstrated that derivatives of benzothiophene carboxamide exhibited significant COX-2 inhibition, suggesting that this compound may also possess similar effects .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and potentially inhibit their activity.
Case Study
In vitro studies have indicated that benzothiophene derivatives can inhibit the growth of various pathogenic bacteria. This suggests that this compound may be developed into a novel antimicrobial agent .
Antimalarial Activity
Recent research highlights the potential of this compound as an antimalarial agent. The inhibition of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) is crucial for the development of effective antimalarial drugs.
Case Study
Benzothiophene carboxamide compounds have demonstrated significant activity against both liver-stage and blood-stage malaria parasites. This dual action makes them promising candidates for further development as antimalarial therapies .
Cancer Therapeutics
There is ongoing research into the anticancer properties of compounds related to this compound.
Case Study
Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of mitochondrial pathways .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodology : Multi-step synthesis typically involves coupling the benzothiophene-carboxamide core with functionalized pyrimidine intermediates. Critical steps include:
- Amide bond formation between the benzothiophene and benzylcarbamoyl groups under carbodiimide coupling reagents (e.g., EDC/HOBt) .
- Chlorination and sulfanyl substitution on the pyrimidine ring using POCl₃ or PCl₅ for chlorination, followed by nucleophilic displacement with methylthiolate .
- Optimization : Reaction temperature (60–80°C) and anhydrous conditions (e.g., DMF or DCM solvents) are essential to minimize hydrolysis of reactive intermediates .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiophene aromatic protons at δ 6.8–7.2 ppm, pyrimidine CH₃S- group at δ 2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 513.08) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What initial biological screening assays are recommended to evaluate its activity?
- Approach :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Strategy :
- Substituent Variation : Replace the methylsulfanyl group with ethylsulfonyl or arylthio groups to modulate electron-withdrawing/donating effects .
- Core Modifications : Introduce substituents on the benzothiophene ring (e.g., fluoro or methoxy groups) to enhance binding affinity .
- Validation : Pair molecular docking (e.g., AutoDock Vina) with in vitro assays to correlate computational predictions with experimental IC₅₀ values .
Q. What mechanistic studies are needed to resolve contradictions in reported biological data?
- Case Example : If the compound shows conflicting activity in kinase vs. tubulin inhibition assays:
- Orthogonal Assays : Perform thermal shift assays (TSA) to confirm direct target engagement .
- Pathway Analysis : Use RNA sequencing or phosphoproteomics to identify downstream signaling effects .
- Controls : Include known inhibitors (e.g., imatinib for kinases, colchicine for tubulin) to validate assay specificity .
Q. How can synthetic reproducibility challenges be addressed for scale-up?
- Troubleshooting :
- Intermediate Stability : Monitor benzothiophene-carboxamide intermediates via TLC to detect degradation during coupling steps .
- Purification : Optimize flash chromatography conditions (e.g., silica gel vs. reverse-phase) for polar byproducts .
- Documentation : Report detailed reaction parameters (e.g., stirring rate, inert gas flow) to ensure reproducibility .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in solubility data across studies?
- Factors to Consider :
- Solvent Systems : Compare logP values (e.g., calculated vs. experimental) to assess hydrophobicity .
- Polymorphism : Conduct X-ray diffraction (XRD) to identify crystalline vs. amorphous forms affecting solubility .
- Mitigation : Use standardized solvents (e.g., DMSO for stock solutions) in biological assays to minimize variability .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | EDC/HOBt, DCM, RT | 68 | 92 | |
| Pyrimidine Chlorination | POCl₃, 80°C | 85 | 95 | |
| Final Purification | HPLC, ACN/H₂O | 90 | 98 |
Table 2 : Biological Activity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| HeLa | 12.3 ± 1.2 | MTT | |
| MCF-7 | 8.7 ± 0.9 | SRB |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
